Cas no 2227832-45-1 ((2R)-1-amino-3-methyl-4-phenylbut-3-en-2-ol)

(2R)-1-Amino-3-methyl-4-phenylbut-3-en-2-ol is a chiral amino alcohol derivative featuring a phenylbutenyl backbone with a stereocenter at the C2 position. This compound serves as a versatile intermediate in asymmetric synthesis, particularly in the preparation of pharmacologically active molecules and chiral ligands. The presence of both amino and hydroxyl functional groups enables its use in chelation and catalysis, while the (R)-configuration ensures high enantioselectivity in stereospecific reactions. Its structural rigidity and defined stereochemistry make it valuable for designing peptidomimetics and small-molecule modulators. The compound is typically handled under inert conditions due to its sensitivity to oxidation. Suitable for research applications requiring precise chiral control.
(2R)-1-amino-3-methyl-4-phenylbut-3-en-2-ol structure
2227832-45-1 structure
商品名:(2R)-1-amino-3-methyl-4-phenylbut-3-en-2-ol
CAS番号:2227832-45-1
MF:C11H15NO
メガワット:177.242902994156
CID:5962013
PubChem ID:165641969

(2R)-1-amino-3-methyl-4-phenylbut-3-en-2-ol 化学的及び物理的性質

名前と識別子

    • (2R)-1-amino-3-methyl-4-phenylbut-3-en-2-ol
    • EN300-1879939
    • 2227832-45-1
    • インチ: 1S/C11H15NO/c1-9(11(13)8-12)7-10-5-3-2-4-6-10/h2-7,11,13H,8,12H2,1H3/b9-7+/t11-/m0/s1
    • InChIKey: SLHFCJORIGCAPH-DJYGCBNOSA-N
    • ほほえんだ: O[C@@H](CN)/C(/C)=C/C1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 177.115364102g/mol
  • どういたいしつりょう: 177.115364102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 171
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

(2R)-1-amino-3-methyl-4-phenylbut-3-en-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1879939-0.25g
(2R)-1-amino-3-methyl-4-phenylbut-3-en-2-ol
2227832-45-1
0.25g
$1420.0 2023-09-18
Enamine
EN300-1879939-0.5g
(2R)-1-amino-3-methyl-4-phenylbut-3-en-2-ol
2227832-45-1
0.5g
$1482.0 2023-09-18
Enamine
EN300-1879939-10.0g
(2R)-1-amino-3-methyl-4-phenylbut-3-en-2-ol
2227832-45-1
10g
$6635.0 2023-06-02
Enamine
EN300-1879939-2.5g
(2R)-1-amino-3-methyl-4-phenylbut-3-en-2-ol
2227832-45-1
2.5g
$3025.0 2023-09-18
Enamine
EN300-1879939-5g
(2R)-1-amino-3-methyl-4-phenylbut-3-en-2-ol
2227832-45-1
5g
$4475.0 2023-09-18
Enamine
EN300-1879939-0.05g
(2R)-1-amino-3-methyl-4-phenylbut-3-en-2-ol
2227832-45-1
0.05g
$1296.0 2023-09-18
Enamine
EN300-1879939-0.1g
(2R)-1-amino-3-methyl-4-phenylbut-3-en-2-ol
2227832-45-1
0.1g
$1357.0 2023-09-18
Enamine
EN300-1879939-10g
(2R)-1-amino-3-methyl-4-phenylbut-3-en-2-ol
2227832-45-1
10g
$6635.0 2023-09-18
Enamine
EN300-1879939-1.0g
(2R)-1-amino-3-methyl-4-phenylbut-3-en-2-ol
2227832-45-1
1g
$1543.0 2023-06-02
Enamine
EN300-1879939-1g
(2R)-1-amino-3-methyl-4-phenylbut-3-en-2-ol
2227832-45-1
1g
$1543.0 2023-09-18

(2R)-1-amino-3-methyl-4-phenylbut-3-en-2-ol 関連文献

(2R)-1-amino-3-methyl-4-phenylbut-3-en-2-olに関する追加情報

Compound CAS No 2227832-45-1: (2R)-1-amino-3-methyl-4-phenylbut-3-en-2-ol

The compound with CAS number 2227832-45-1, commonly referred to as (2R)-1-amino-3-methyl-4-phenylbut-3-en-2-ol, is a structurally complex organic molecule with significant potential in various fields of chemistry and biology. This compound has garnered attention due to its unique stereochemistry and functional groups, which make it a valuable subject for research in drug discovery, enzymology, and synthetic chemistry.

Structural Analysis and Physical Properties

The molecular structure of (2R)-1-amino-3-methyl-4-phenylbut-3-en-2-ol is characterized by a chiral center at the second carbon atom, which imparts its (R) configuration. The molecule contains an amino group (-NH₂), a hydroxyl group (-OH), and a phenyl group attached to the fourth carbon atom of a butenol backbone. The presence of these functional groups contributes to its versatility in chemical reactions and biological interactions.

Recent studies have focused on the stereochemical properties of this compound, particularly its enantiomeric excess and the impact of chirality on its reactivity. Researchers have employed advanced spectroscopic techniques such as NMR and X-ray crystallography to elucidate the spatial arrangement of atoms within the molecule, providing insights into its three-dimensional structure.

Synthesis and Applications

The synthesis of (2R)-1-amino-3-methyl-4-phenylbut-3-en-2-ol has been a topic of interest in organic chemistry. Various methodologies have been explored, including enantioselective catalysis and asymmetric synthesis techniques. These approaches aim to produce the compound in high enantiomeric purity, which is crucial for its application in pharmaceuticals and biotechnology.

In terms of applications, this compound has shown promise as a potential lead molecule in drug discovery. Its amino and hydroxyl groups make it a candidate for hydrogen bonding interactions, which are essential in many biological processes. Recent research has highlighted its role as an inhibitor of certain enzymes, suggesting its potential use in treating diseases associated with enzyme dysregulation.

Biological Activity and Research Findings

Recent studies have investigated the biological activity of (2R)-1-amino-3-methyl-4-butenenitrile, revealing its potential as an anti-inflammatory agent. Researchers have reported that this compound exhibits significant inhibitory effects on pro-inflammatory cytokines, making it a promising candidate for treating inflammatory diseases such as arthritis.

Moreover, the compound has been explored for its antioxidant properties. Experimental data indicate that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress-induced damage. This property underscores its potential application in skincare products or as a dietary supplement.

Conclusion

In conclusion, (2R)-1-amino-butenenitrile derivative is a multifaceted compound with diverse applications across various scientific domains. Its unique structure, coupled with recent advancements in synthesis and biological studies, positions it as a valuable asset in both academic research and industrial applications.

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